N-(4-phenoxyphenyl)-2-(pyridin-2-ylsulfanyl)acetamide
CAS No.:
Cat. No.: VC11112236
Molecular Formula: C19H16N2O2S
Molecular Weight: 336.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H16N2O2S |
|---|---|
| Molecular Weight | 336.4 g/mol |
| IUPAC Name | N-(4-phenoxyphenyl)-2-pyridin-2-ylsulfanylacetamide |
| Standard InChI | InChI=1S/C19H16N2O2S/c22-18(14-24-19-8-4-5-13-20-19)21-15-9-11-17(12-10-15)23-16-6-2-1-3-7-16/h1-13H,14H2,(H,21,22) |
| Standard InChI Key | WZYRQEDBTBQXOJ-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CSC3=CC=CC=N3 |
| Canonical SMILES | C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CSC3=CC=CC=N3 |
Introduction
N-(4-phenoxyphenyl)-2-(pyridin-2-ylsulfanyl)acetamide is a synthetic organic compound that has garnered significant attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound consists of a phenoxyphenyl moiety and a pyridinylsulfanyl group attached to an acetamide backbone. This combination of functional groups contributes to its potential applications in drug development.
Synthesis
The synthesis of N-(4-phenoxyphenyl)-2-(pyridin-2-ylsulfanyl)acetamide typically involves a multi-step process. While detailed synthesis protocols are not widely available, such compounds generally require careful selection of starting materials and reaction conditions to ensure high purity and yield.
Comparative Analysis with Similar Compounds
Several compounds share structural similarities with N-(4-phenoxyphenyl)-2-(pyridin-2-ylsulfanyl)acetamide. A comparison of these compounds can provide insights into how structural variations affect biological activity:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)acetamide | Contains a pyrimidine ring | Sulfamoyl group may enhance solubility |
| 2-{[4-methylpyrimidin-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide | Pyrimidine ring substituted with methyl | Potentially different biological activity due to methyl substitution |
| 2-{[4-bromophenyl)-5-(pyridin-3-yl)-4H-triazol]sulfanyl}-N-(4-phenoxyphenyl)acetamide | Incorporates a triazole ring | Unique bromine substitution may influence reactivity |
Applications in Medicinal Chemistry
The unique combination of functional groups in N-(4-phenoxyphenyl)-2-(pyridin-2-ylsulfanyl)acetamide makes it an interesting candidate for drug development. Its potential applications include antimicrobial therapies and possibly other areas where its biological activities can be leveraged.
Future Research Directions
Further research is necessary to fully understand the biological activities of N-(4-phenoxyphenyl)-2-(pyridin-2-ylsulfanyl)acetamide and to explore its potential applications in medicine. This includes detailed structure-activity relationship (SAR) studies to optimize its efficacy and safety profile.
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